SR 1824

PPARγ Diabetes Phosphorylation

Researchers investigating PPARγ phosphorylation-dependent signaling often face cross-talk from classical transcriptional agonism, confounding pathway deconvolution. SR 1824 directly resolves this by potently blocking Cdk5-mediated PPARγ Ser273 phosphorylation (Ki = 10 nM) without activating the receptor or antagonizing full agonists like rosiglitazone. • Orthosteric-like binder preserves agonist access; enables co-treatment experiments to dissect phosphorylation-vs-agonism contributions. • HDX-MS confirmed: uniquely increases Helix 11 mobility, contrasting with agonist-induced stabilization - ideal as a conformational reference standard. • High solubility (30 mg/mL in DMSO) supports flexible in vitro assay design. Supplied as a crystalline solid, ≥98% purity, stored at -20°C and shipped at ambient temperature.

Molecular Formula C33H29BrN2O3
Molecular Weight 581.5 g/mol
CAS No. 1338259-06-5
Cat. No. B591233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR 1824
CAS1338259-06-5
Synonyms(S)-4’-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid
Molecular FormulaC33H29BrN2O3
Molecular Weight581.5 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C
InChIInChI=1S/C33H29BrN2O3/c1-20-22(3)36(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)35-21(2)24-12-15-27(34)16-13-24/h4-18,21H,19H2,1-3H3,(H,35,37)(H,38,39)/t21-/m0/s1
InChIKeyHBMXDCXJXYASGW-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

SR 1824: Non-Agonist PPARγ Ligand Overview


SR 1824, also known as (S)-4'-((5-(1-(4-bromophenyl)ethylcarbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)biphenyl-2-carboxylic acid, is a small-molecule, non-agonist ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor γ (PPARγ) [1]. Its primary, defining characteristic is its ability to potently block the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Serine 273 without activating the receptor's classical transcriptional agonism [1]. This unique mode of action is the basis for its investigation as an anti-diabetic agent and a tool for dissecting PPARγ biology, representing a mechanistically distinct alternative to full PPARγ agonists like rosiglitazone and pioglitazone .

PPARγ Cdk5-mediated phosphorylation blockade studies
Non-agonist probe for Ser273 phosphorylation
Transcriptional agonism-independent pathway analysis
Lacks classical PPARγ transactivation
In vitro and cellular assay support
No animal in vivo data reported; limited to in vitro use

Why Generic Substitution Fails for SR 1824


Substituting SR 1824 with another PPARγ ligand, particularly a full agonist like rosiglitazone, is scientifically invalid and will lead to fundamentally different experimental outcomes. While both compounds bind PPARγ, their functional consequences are opposite: rosiglitazone is a potent agonist that drives robust transcriptional activation, whereas SR 1824 is a non-agonist that lacks this activity [1]. Crucially, SR 1824 also does not interfere with the binding or agonism of rosiglitazone, highlighting its unique, orthosteric-like binding that still allows for agonist-induced activation [1]. Similarly, substitution with a close structural analog like SR 1664 is not equivalent; SR 1824 shows a distinct binding affinity and has no reported in vivo data, unlike SR 1664, which has demonstrated anti-diabetic effects in vivo without fluid retention [1][2]. The quantitative evidence below details why SR 1824 must be selected based on its specific and verifiable profile, not as an interchangeable 'PPARγ ligand'.

Rosiglitazone or full agonists
Full PPARγ agonists drive robust transcriptional activation; SR 1824 is non-agonist. Functional outcomes may shift dramatically.
SR 1664 (structural analog)
SR 1664 has published in vivo efficacy data and distinct binding affinity; SR 1824 lacks in vivo characterization and may not replicate those model responses.
PPARγ antagonists or partial agonists
Antagonists block agonist-induced coactivator recruitment; SR 1824 does not antagonize rosiglitazone, indicating orthogonal binding mode. Experimental interpretation may differ.

SR 1824 Evidence Guide


PPARγ Binding and Cdk5 Phosphorylation Blockade vs. Rosiglitazone

SR 1824 binds to PPARγ with a high affinity, exhibiting a Ki of 10 nM . In contrast to the full agonist rosiglitazone, SR 1824 potently blocks Cdk5-mediated phosphorylation of PPARγ at Ser273 in a cellular context without inducing classical transcriptional agonism [1]. Specifically, in differentiated PPARγ knockout MEFs expressing wild-type PPARγ, treatment with SR 1824 completely blocked TNF-α-induced phosphorylation, whereas rosiglitazone did not [1].

Binding & Phosphorylation Block
Head-to-head
Ki = 10 nM; blocks Cdk5-mediated PPARγ Ser273 phosphorylation
Reported high-affinity PPARγ binding without classical agonism
MEFs expressing PPARγ WT; rosiglitazone did not block phosphorylation
PPARγ Diabetes Phosphorylation Cdk5

Lack of Classical Agonism vs. Rosiglitazone

In a PPAR-derived reporter gene assay performed in COS-1 cells, SR 1824 did not induce significant transcriptional activation of the reporter, demonstrating a lack of classical agonism [1]. This is in stark contrast to rosiglitazone, which, when tested under identical conditions (n=3), robustly activated the reporter gene, confirming its full agonist activity [1].

Lack of Classical Agonism
Head-to-head
No significant transcriptional activation (comparable to vehicle)
Confirms non-agonist functional profile distinct from rosiglitazone
PPRE-luciferase reporter in COS-1 cells (n=3)
PPARγ Transcriptional Activation Reporter Assay Adipogenesis

Non-Antagonism of Rosiglitazone-Induced PPARγ Activation

Despite binding to PPARγ, SR 1824 does not act as an antagonist of rosiglitazone's agonism. In a competitive LanthaScreen assay (n=3), SR 1824 did not inhibit the activation of PPARγ by rosiglitazone, as shown by the lack of a rightward shift in the dose-response curve [1]. This indicates that while SR 1824 binds PPARγ, it does not competitively displace rosiglitazone or prevent the subsequent agonist-induced conformational changes required for coactivator recruitment.

Non-Antagonism of Rosiglitazone
Head-to-head
Did not inhibit rosiglitazone-induced PPARγ activation; no rightward shift in dose-response
Orthogonal binding mode allows co-treatment studies
LanthaScreen TR-FRET coactivator recruitment assay (n=3)
PPARγ Antagonism Competitive Binding Orthosteric

PPARγ Helix 11 Conformational Dynamics vs. Agonists

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) analysis revealed that SR 1824 binding increases the conformational mobility of the C-terminal end of Helix 11 (H11), a region that abuts the activation function-2 (AF-2) surface's Helix 12 (H12) [1]. In contrast, full and partial PPARγ agonists stabilize this same region of H11 [1]. This structural evidence provides a molecular basis for why SR 1824 does not induce classical agonism, despite binding with high affinity.

Helix 11 Conformational Dynamics
Class-level
Increases C-terminal H11 mobility; agonists stabilize H11
Distinct biophysical mechanism vs. classical agonists
HDX-MS of PPARγ LBD
PPARγ HDX-MS Conformational Dynamics Mechanism of Action

Absence of In Vivo Data vs. SR 1664

Multiple commercial sources explicitly state that up to now, there is no animal in vivo data reported for SR 1824 . This contrasts sharply with its structural analog SR 1664, which has published in vivo anti-diabetic efficacy data in mouse models, showing improved glucose metabolism without the fluid retention associated with rosiglitazone [1]. This is a pivotal piece of information for procurement, as SR 1824 is strictly a tool for in vitro and cellular studies at this stage.

In Vivo Data Availability
Data to verify
No animal in vivo data reported for SR 1824
Limited to in vitro applications; SR 1664 has published in vivo model data
Vendor literature review (2023–2024)
In Vivo Preclinical Data Availability Animal Models

Solubility in Key Organic Solvents

SR 1824 demonstrates high solubility of 30 mg/mL in three common organic solvents: DMF, DMSO, and Ethanol [1]. This solubility profile is advantageous for preparing concentrated stock solutions for in vitro and cell-based assays, minimizing the volume of organic solvent needed for treatment. While a direct comparison to other analogs is not provided in the same source, this level of solubility is a key practical parameter for experimental design and consistent compound handling.

Solubility in Organic Solvents
Supporting
30 mg/mL in DMF, DMSO, and Ethanol
Supports preparation of concentrated stock solutions for in vitro assays
Commercial vendor specification
Solubility Formulation In Vitro DMSO

SR 1824 Research Applications


Metabolic Benefit Independent of PPARγ Agonism

Researchers aiming to understand the phosphorylation-dependent branch of PPARγ signaling, separate from its classical transcriptional program, can use SR 1824. The evidence shows it potently blocks Cdk5-mediated PPARγ phosphorylation (Ser273) without activating the receptor or antagonizing agonists like rosiglitazone [1]. This makes SR 1824 an ideal tool for in vitro studies (e.g., in 3T3-L1 adipocytes or MEFs) investigating how blocking phosphorylation alone affects insulin sensitivity and gene expression patterns, distinct from the broader effects of full agonists [1]. Procurement should be limited to in vitro applications, as no in vivo data exist for this compound .

PPARγ LBD Conformational Studies by HDX-MS

For structural biology groups studying the nuanced conformational effects of ligands on the PPARγ LBD, SR 1824 offers a distinct 'fingerprint'. The HDX-MS data show it uniquely increases the mobility of Helix 11, in contrast to the stabilization caused by agonists [1]. This makes SR 1824 a valuable reference compound in biophysical assays (e.g., HDX-MS, NMR, or FRET-based conformational sensors) designed to differentiate between orthosteric agonists, partial agonists, and this class of non-agonist phosphorylation inhibitors. Its use can help establish the conformational signatures associated with beneficial metabolic outcomes separate from classical activation [1].

Dissecting Agonist-Dependent and Independent PPARγ Pathways

Because SR 1824 does not antagonize the activity of rosiglitazone [1], it can be used in co-treatment experiments. Scientists can treat cells with a combination of SR 1824 and rosiglitazone to determine which downstream effects of rosiglitazone are mediated by classical agonism and which might be impacted by a concomitant blockade of Cdk5-mediated phosphorylation. This is a powerful application for pathway deconvolution that would not be possible with a PPARγ antagonist or partial agonist. The high solubility of SR 1824 in DMSO (30 mg/mL) facilitates its use in such multi-compound cellular assays .

In Vivo Benchmark for Non-Agonist PPARγ Ligands

In medicinal chemistry and drug discovery programs focused on developing novel PPARγ non-agonist ligands with improved in vivo properties, SR 1824 serves as a critical reference point. Its well-characterized in vitro profile—high-affinity binding (Ki = 10 nM), selective blockade of Ser273 phosphorylation, and lack of agonism—provides a benchmark for potency and mechanism [1]. Crucially, its documented lack of in vivo data makes it an ideal 'starting line' comparator for new chemical entities. Researchers can benchmark their lead compounds against SR 1824 in vitro and then demonstrate superior in vivo efficacy and pharmacokinetics, validating the advancement of their chemical series beyond this well-defined tool compound.

Application
Selection Property
Validation Focus
PPARγ phosphorylation-dependent pathway studies
Non-agonist, Cdk5-mediated Ser273 phosphorylation blockade
Phosphorylation status, insulin sensitivity endpoints (in vitro)
PPARγ LBD conformational dynamics studies
Unique H11 mobility increase vs. agonist stabilization
HDX-MS, NMR, or FRET-based conformational signatures
Co-treatment pathway deconvolution assays
Non-antagonist orthosteric binding; compatible with rosiglitazone
Transcriptional output vs. phosphorylation status in co-treatment models
Medicinal chemistry benchmark for non-agonist PPARγ ligands
Well-characterized in vitro potency and mechanism (Ki=10 nM, non-agonist)
In vitro benchmarking; in vivo advancement beyond this tool compound

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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